molecular formula C11H3Cl8N3S B14689777 s-Triazine, 2-[(3,4-dichlorophenyl)thio]-4,6-bis(trichloromethyl)-

s-Triazine, 2-[(3,4-dichlorophenyl)thio]-4,6-bis(trichloromethyl)-

Katalognummer: B14689777
Molekulargewicht: 492.8 g/mol
InChI-Schlüssel: SGYKVZVJJMGSEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

s-Triazine, 2-[(3,4-dichlorophenyl)thio]-4,6-bis(trichloromethyl)- is a derivative of s-triazine, a six-membered heterocyclic aromatic ring containing three nitrogen atoms. This compound is notable for its unique structure, which includes a 3,4-dichlorophenylthio group and two trichloromethyl groups. s-Triazine derivatives are widely studied due to their diverse applications in medicinal chemistry, agriculture, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of s-Triazine, 2-[(3,4-dichlorophenyl)thio]-4,6-bis(trichloromethyl)- typically involves the nucleophilic substitution of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with 3,4-dichlorothiophenol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

  • Dissolve cyanuric chloride in an appropriate solvent (e.g., dichloromethane).
  • Add 3,4-dichlorothiophenol and triethylamine to the solution.
  • Stir the reaction mixture at room temperature or under reflux conditions until the reaction is complete.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of s-triazine derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

s-Triazine, 2-[(3,4-dichlorophenyl)thio]-4,6-bis(trichloromethyl)- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The trichloromethyl groups can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The trichloromethyl groups can be reduced to form methyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Nucleophilic Substitution: Substituted s-triazine derivatives with various functional groups.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Methyl-substituted s-triazine derivatives.

Wirkmechanismus

The mechanism of action of s-Triazine, 2-[(3,4-dichlorophenyl)thio]-4,6-bis(trichloromethyl)- involves the inhibition of specific enzymes and disruption of cellular pathways. For example, it can inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and cell division . The compound’s unique structure allows it to interact with various molecular targets, making it a versatile agent in different applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

s-Triazine, 2-[(3,4-dichlorophenyl)thio]-4,6-bis(trichloromethyl)- is unique due to its combination of a 3,4-dichlorophenylthio group and two trichloromethyl groups. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various fields of research and industry .

Eigenschaften

Molekularformel

C11H3Cl8N3S

Molekulargewicht

492.8 g/mol

IUPAC-Name

2-(3,4-dichlorophenyl)sulfanyl-4,6-bis(trichloromethyl)-1,3,5-triazine

InChI

InChI=1S/C11H3Cl8N3S/c12-5-2-1-4(3-6(5)13)23-9-21-7(10(14,15)16)20-8(22-9)11(17,18)19/h1-3H

InChI-Schlüssel

SGYKVZVJJMGSEH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1SC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.